molecular formula C11H19NO4 B040180 Methyl 1-BOC-3-pyrrolidinecarboxylate CAS No. 122684-33-7

Methyl 1-BOC-3-pyrrolidinecarboxylate

Cat. No. B040180
M. Wt: 229.27 g/mol
InChI Key: LIWFYAVKYUQMRE-UHFFFAOYSA-N
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Description

Methyl 1-BOC-3-pyrrolidinecarboxylate is a chemical compound used in various synthetic and chemical applications. It is known for its role in the synthesis of heterocyclic compounds and in the development of pharmaceuticals.

Synthesis Analysis

  • A synthesis of 3-acyltetramic acids from pyrrolidine-2,4-diones, which are prepared from α-amino acid esters, involves acylation at C-3 by acid chlorides of saturated, unsaturated, and arenecarboxylic acids (Jones et al., 1990).
  • Novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized as heterocyclic amino acids in their N-Boc protected ester form (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

  • X-ray crystallography is often used to analyze the molecular structure of pyrrolidine derivatives, revealing insights into their three-dimensional configuration and bonding interactions (Gabriele et al., 2012).

Chemical Reactions and Properties

  • Pyrrolidine compounds undergo various chemical reactions, including acylation, isomerization, and hydroboration, demonstrating diverse chemical properties and reactivity (Obligacion & Chirik, 2013).
  • Enantioselective syntheses of Boc-pyrrolidines can be achieved through asymmetric deprotonation reactions (Wu, Lee, & Beak, 1996).

Physical Properties Analysis

  • The physical properties of pyrrolidine derivatives are characterized by their stability, solubility, and melting points. These properties are influenced by the nature of substituents and the molecular structure of the compound.

Chemical Properties Analysis

  • The chemical properties of Methyl 1-BOC-3-pyrrolidinecarboxylate derivatives include their reactivity towards various reagents and conditions. They exhibit a range of behaviors in reactions such as carbonylation, amidation, and decarboxylation (Grohmann, Wang, & Glorius, 2013).

Scientific Research Applications

  • Physical Properties : It is a clear liquid that can range in color from colorless to light orange to yellow . It should be stored under inert gas (nitrogen or argon) at 2-8 ℃ .
  • .
  • Boiling Point : The boiling point of this compound is 105℃ at 0.2mm pressure .
  • Density : The density of this compound is approximately 1.120 g/cm³ .
  • Refractive Index : The refractive index of this compound ranges from 1.4560 to 1.4600 .

Safety And Hazards

The safety information for Methyl 1-BOC-3-pyrrolidinecarboxylate includes the following hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWFYAVKYUQMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404403
Record name Methyl 1-BOC-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-BOC-3-pyrrolidinecarboxylate

CAS RN

122684-33-7
Record name Methyl 1-BOC-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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